2-(Piperidine-4-carbonyl)pyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
piperidin-4-yl(pyridin-2-yl)methanone |
InChI |
InChI=1S/C11H14N2O/c14-11(9-4-7-12-8-5-9)10-3-1-2-6-13-10/h1-3,6,9,12H,4-5,7-8H2 |
InChI Key |
RYSUBUJIGPJSFC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C(=O)C2=CC=CC=N2 |
Origin of Product |
United States |
Reaction Mechanisms and Chemical Transformations of 2 Piperidine 4 Carbonyl Pyridine Scaffolds
Mechanistic Investigations of Pyridine (B92270) to Piperidine (B6355638) Hydrogenation
The hydrogenation of the pyridine ring to a piperidine ring is a fundamental transformation for accessing a wide range of saturated N-heterocycles. This reaction is challenging due to the aromatic stability of the pyridine ring, often requiring harsh conditions such as high temperatures and pressures. rsc.org However, recent advancements have identified catalysts that facilitate this reduction under milder conditions.
Mechanistic studies, including computational investigations using density functional theory (DFT), have provided insights into the hydrogenation process. For instance, the hydrodenitrogenation (HDN) of pyridine over a γ-Mo2N(111) surface has been modeled, showing that the reaction proceeds through the stepwise hydrogenation of pyridine to piperidine, followed by hydrogenolysis. uobaghdad.edu.iq
Various catalytic systems have been developed for this transformation. Rhodium-based catalysts, such as Rhodium(III) oxide (Rh₂O₃), have proven highly active for the hydrogenation of a broad range of unprotected pyridines under mild conditions (5 bar H₂, 40 °C). rsc.orgrsc.org The mechanism is suggested to begin with hydrogen transfer to the 4th position of the pyridine ring. rsc.org Other effective catalysts include rhodium on carbon (Rh/C) and rhodium on alumina (B75360) (Rh/Al₂O₃). rsc.org Additionally, amorphous RuB nanoparticles stabilized by poly(ethylene glycol) have demonstrated excellent activity and 100% selectivity for the conversion of pyridine to piperidine. researchgate.net Electrocatalytic hydrogenation using a carbon-supported rhodium catalyst in a membrane electrode assembly also allows for the quantitative conversion of pyridine to piperidine at ambient temperature and pressure. nih.gov This method uses water as the source of hydrogen atoms. nih.gov
Table 1: Catalytic Systems for Pyridine Hydrogenation
| Catalyst | Hydrogen Source | Conditions | Key Findings | Reference |
|---|---|---|---|---|
| Rhodium(III) oxide (Rh₂O₃) | Molecular Hydrogen (5 bar) | 40 °C, TFE solvent | Highly active for various unprotected pyridines; mechanism initiates at the 4-position. | rsc.orgrsc.org |
| Carbon-supported Rhodium | Water (Electrocatalytic) | Ambient temperature and pressure | Quantitative conversion with 98% yield; avoids high-pressure H₂. | nih.gov |
| Poly(ethylene glycol)-stabilized RuB nanoparticles | Molecular Hydrogen (3.0 MPa) | 100 °C, 60 min | >99.0% conversion with 100% selectivity for piperidine. | researchgate.net |
| γ-Mo2N(111) surface | Molecular Hydrogen | Computational (DFT study) | Proceeds via stepwise hydrogenation followed by hydrogenolysis. | uobaghdad.edu.iq |
Nucleophilic Additions to Carbonyl and Heterocyclic Rings
The 2-(Piperidine-4-carbonyl)pyridine scaffold possesses two primary sites for nucleophilic attack: the carbonyl carbon and the electrophilic carbon atoms of the pyridine ring.
Nucleophilic Addition to the Carbonyl Group: The carbonyl group is a classic electrophile, readily undergoing nucleophilic addition. masterorganicchemistry.com This reaction transforms the sp²-hybridized carbonyl carbon into an sp³-hybridized tetrahedral intermediate. masterorganicchemistry.comacademie-sciences.fr The reactivity of the carbonyl is influenced by steric and electronic factors. Strong, irreversible nucleophiles include organometallic reagents (e.g., Grignard reagents) and hydrides (e.g., lithium aluminum hydride, sodium borohydride). masterorganicchemistry.comquimicaorganica.org Weaker, reversible nucleophiles include alcohols, water, and cyanide. masterorganicchemistry.com The reduction of the carbonyl group to a secondary alcohol is a common transformation.
Nucleophilic Addition to the Pyridine Ring: The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly when activated by an N-acyl or N-alkyl group to form a pyridinium (B92312) salt. Hard nucleophiles, such as organometallic reagents and lithium aluminum hydride, typically add to the 2-position of the pyridine ring. quimicaorganica.org The resulting dihydropyridine (B1217469) intermediate can sometimes be re-aromatized through oxidation.
In the context of substituted pyridinium ions, the reaction with nucleophiles like piperidine can proceed via a mechanism involving rate-determining deprotonation of an initial addition intermediate. nih.gov A catalytic methodology for the enantioselective dearomative alkylation of 4-methoxypyridinium ions with Grignard reagents has been developed, utilizing a chiral copper(I) complex to yield chiral dihydro-4-pyridones. nih.gov The reduction of substituted pyridinium salts with sodium borohydride can regioselectively produce 1,2,5,6-tetrahydropyridines. sci-hub.se
Table 2: Nucleophilic Addition Reactions
| Electrophilic Site | Nucleophile Type | Example Reagent | Product Type | Reference |
|---|---|---|---|---|
| Carbonyl Carbon | Strong (Irreversible) | Grignard Reagents (RMgX) | Tertiary Alcohol | masterorganicchemistry.comacademie-sciences.fr |
| Carbonyl Carbon | Hydride (Irreversible) | LiAlH₄, NaBH₄ | Secondary Alcohol | masterorganicchemistry.comquimicaorganica.org |
| Pyridine Ring (Position 2) | Hard Nucleophiles | Organolithium (RLi) | 2-Substituted Dihydropyridine | quimicaorganica.org |
| Pyridinium Ion | Grignard Reagents | EtMgBr (with Cu(I) catalyst) | Chiral Dihydro-4-pyridone | nih.gov |
| Pyridinium Ion | Hydride | NaBH₄ | 1,2,5,6-Tetrahydropyridine | sci-hub.se |
Rearrangement Reactions and Ring Transformations
Rearrangement reactions provide powerful pathways to structurally complex molecules from simpler precursors. In pyridine and piperidine chemistry, several types of rearrangements have been observed. For instance, the Truce-Smiles rearrangement has been employed in the synthesis of polysubstituted pyridines from amino acid-based 4-nitrobenzenesulfonamides. nih.gov
Another relevant transformation is the aza-semipinacol-type rearrangement. This has been observed in the synthesis of functionalized indeno[1,2-b]pyridin-2-ones and 5-benzyl-2-pyridones starting from 6-benzyl-3,6-dihydropyridin-2(1H)-ones. nih.gov This reaction involves the transfer of a benzyl group from the C6 to the C5 position of the lactam ring, triggered by reagents like N-bromosuccinimide (NBS). nih.gov While not directly demonstrated on the this compound scaffold, these examples highlight the potential for complex skeletal reorganizations within related heterocyclic systems.
Radical Cyclization Pathways
Radical cyclization offers a versatile method for constructing cyclic systems, including the piperidine ring. A common approach involves the cyclization of acyclic precursors containing a radical initiator and a radical acceptor. For example, a novel synthesis of 2,4-disubstituted piperidines has been reported through the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates. acs.orgnih.govorganic-chemistry.orgresearchgate.net
The choice of radical mediator can significantly influence the reaction's stereoselectivity. Cyclization using tributyltin hydride typically yields trans piperidines with diastereomeric ratios of 3:1 to 6:1. nih.govresearchgate.net In contrast, using tris(trimethylsilyl)silane can dramatically enhance the diastereoselectivity, achieving ratios up to 99:1. acs.orgnih.govresearchgate.net This enhancement is attributed to a selective rearrangement of the minor stereoisomer through a cascade process involving radical cyclization, 1,5-radical translocation, and a Smiles-type rearrangement. nih.gov The slower trapping of the piperidine radical by tris(trimethylsilyl)silane allows this rearrangement cascade to occur. nih.gov
Table 3: Diastereoselectivity in Radical Cyclization for Piperidine Synthesis
| Radical Mediator | Substrate | Typical trans/cis Ratio | Mechanism for High Selectivity | Reference |
|---|---|---|---|---|
| Tributyltin hydride | 7-substituted-6-aza-8-bromooct-2-enoates | 3:1 to 6:1 | Standard radical trapping. | nih.govresearchgate.net |
| Tris(trimethylsilyl)silane | 7-substituted-6-aza-8-bromooct-2-enoates | Up to 99:1 | Selective rearrangement of the minor isomer via a cascade process. | acs.orgnih.govresearchgate.net |
Role of this compound in Catalytic Cycles
The piperidine scaffold is not only a target for synthesis but also a component of ligands and catalysts that participate in catalytic cycles. The nitrogen atom of the piperidine ring can coordinate to metal centers, influencing the catalyst's reactivity and selectivity.
A notable example is the rhodium-catalyzed asymmetric reductive Heck reaction, which provides access to enantioenriched 3-substituted piperidines from pyridine and boronic acids. acs.org The catalytic cycle involves the partial reduction of pyridine, followed by a Rh-catalyzed asymmetric carbometalation of the resulting dihydropyridine. acs.org This demonstrates how piperidine precursors can be key intermediates within a catalytic process designed to build molecular complexity.
Furthermore, in the context of hydrogenation, the product piperidine can interact with the catalyst surface. For instance, in the electrocatalytic hydrogenation of pyridine, the Rh(0) surface interacts moderately with the piperidine product, which helps to lower the energy barrier for the rate-determining desorption step, thus completing the catalytic cycle. nih.gov The development of catalysts for pyridine hydrogenation is an active area of research, with various transition metals being employed to facilitate the reaction under increasingly mild conditions. researchgate.netmdpi.com
Structural Characterization and Solid State Analysis of 2 Piperidine 4 Carbonyl Pyridine Derivatives
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable tools for probing the structural details of 2-(Piperidine-4-carbonyl)pyridine derivatives. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy, along with Mass Spectrometry, offer complementary information about the molecular framework, functional groups, and electronic properties of these compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the precise assignment of the molecular structure of this compound and its derivatives.
In the ¹H NMR spectrum, the protons of the piperidine (B6355638) and pyridine (B92270) rings exhibit characteristic chemical shifts. For the parent piperidine ring, protons typically appear in the range of 1.4 to 2.8 ppm. chemicalbook.com The protons on the pyridine ring are generally found further downfield due to the deshielding effect of the aromatic system. For instance, in 2-substituted pyridines, the proton signals can range from approximately 7.2 to 8.7 ppm. rsc.org
¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The carbon atoms of the piperidine ring in simple piperidine derivatives show signals at approximately 24, 26, and 47 ppm. chemicalbook.comspectrabase.com The carbonyl carbon of the ketone linker is a key diagnostic signal, typically appearing significantly downfield. The carbon atoms of the pyridine ring resonate in the aromatic region, generally between 120 and 157 ppm. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Piperidine N-H | Variable | - |
| Piperidine C2/C6 (axial) | ~2.6 | ~46 |
| Piperidine C2/C6 (equatorial) | ~3.0 | ~46 |
| Piperidine C3/C5 (axial) | ~1.5 | ~29 |
| Piperidine C3/C5 (equatorial) | ~1.8 | ~29 |
| Piperidine C4 | ~2.8 | ~42 |
| Carbonyl C=O | - | ~208 |
| Pyridine C2' | - | ~152 |
| Pyridine C3' | ~7.8 | ~121 |
| Pyridine C4' | ~7.4 | ~137 |
| Pyridine C5' | ~7.3 | ~124 |
| Pyridine C6' | ~8.6 | ~149 |
Note: These are approximate values and can vary based on the solvent and specific derivative.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by analyzing its vibrational modes. For this compound derivatives, these techniques are particularly useful for confirming the presence of the carbonyl group and the characteristic vibrations of the piperidine and pyridine rings.
The most prominent feature in the IR spectrum of these compounds is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration, which typically appears in the region of 1680-1700 cm⁻¹. The N-H stretching vibration of the piperidine ring is usually observed as a moderate band around 3300-3500 cm⁻¹. The C-H stretching vibrations of the aliphatic piperidine ring and the aromatic pyridine ring are found in the 2800-3100 cm⁻¹ region. researchgate.net
Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound Derivatives
| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |
|---|---|---|---|
| N-H (Piperidine) | Stretching | 3300-3500 | Weak |
| C-H (Aromatic) | Stretching | 3000-3100 | Strong |
| C-H (Aliphatic) | Stretching | 2800-3000 | Strong |
| C=O (Ketone) | Stretching | 1680-1700 | Moderate |
| C=N, C=C (Pyridine) | Stretching | 1400-1600 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. For this compound and its derivatives, the UV-Vis spectrum is primarily dictated by the pyridine ring and the carbonyl group.
The pyridine moiety typically exhibits π → π* transitions, which are strong absorptions usually occurring below 270 nm. nist.gov The carbonyl group undergoes a weaker n → π* transition at a longer wavelength, often in the range of 270-300 nm. masterorganicchemistry.com The exact position and intensity of these absorption bands can be influenced by the solvent and the presence of substituents on either the piperidine or pyridine rings. researchgate.netresearchgate.net
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a destructive technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, the molecular ion peak (M⁺) would confirm the molecular formula C₁₁H₁₄N₂O.
The fragmentation pattern provides valuable clues about the structure. Common fragmentation pathways for such compounds include the cleavage of the bond between the carbonyl group and the piperidine or pyridine ring. This would lead to the formation of characteristic fragment ions corresponding to the piperidine and pyridinoyl moieties. For example, a fragment corresponding to the pyridinoyl cation is often observed. Further fragmentation of the piperidine ring can also occur. researchgate.net
X-ray Crystallography for Three-Dimensional Structure Determination
Elucidation of Molecular Conformations
For derivatives of this compound, X-ray crystallography can reveal the conformation of the piperidine ring and the relative orientation of the piperidine and pyridine rings. The piperidine ring typically adopts a chair conformation, which is the most stable arrangement. nih.govwikipedia.org The substituent at the 4-position (the carbonyl group) can be in either an axial or equatorial position, with the equatorial position generally being more stable to minimize steric hindrance. nih.gov
The crystal structure also elucidates intermolecular interactions, such as hydrogen bonding involving the piperidine N-H group and the carbonyl oxygen or the pyridine nitrogen. These interactions play a crucial role in the packing of the molecules in the crystal lattice.
Analysis of Intermolecular Interactions in Crystal Lattices (e.g., Hydrogen Bonding, π-π Stacking)
The crystal packing of this compound derivatives is significantly influenced by a network of intermolecular interactions, primarily hydrogen bonding and π-π stacking. These non-covalent interactions dictate the supramolecular assembly of the molecules in the crystal lattice.
Hydrogen Bonding:
The presence of a secondary amine in the piperidine ring and a nitrogen atom in the pyridine ring makes these moieties potent sites for hydrogen bonding. In the crystal structures of related piperidine derivatives, N-H···N hydrogen bonds are a common and significant interaction, often linking molecules into chains. nih.gov For instance, in the crystal structure of piperidine at low temperatures, molecules are linked by N-H···N hydrogen bonds to form chains. nih.gov
In derivatives of this compound, the piperidine N-H group can act as a hydrogen bond donor, while the pyridine nitrogen and the carbonyl oxygen can act as hydrogen bond acceptors. In the hydrochloride salt of a related compound, 2-(piperidin-2-yl)pyridine, the nitrogen atoms of both the piperidine and pyridine rings are involved in hydrogen bonding with the chloride counter-ions, which contributes to the stability of the crystal structure. It is therefore highly probable that in the crystal lattice of this compound, intermolecular hydrogen bonds of the N-H···N(pyridine) or N-H···O=C type play a crucial role in the formation of the supramolecular architecture. Weak C-H···O and C-H···S hydrogen bonds have also been observed to link molecules into supramolecular chains in the crystal structures of other piperidine derivatives. whiterose.ac.uk
π-π Stacking:
The pyridine ring in this compound derivatives allows for the possibility of π-π stacking interactions. These interactions, arising from the overlap of π-orbitals of adjacent aromatic rings, are another key factor in the stabilization of the crystal packing. In the crystal structures of compounds containing pyridine rings, π-π stacking interactions are frequently observed, often leading to the formation of one-dimensional chains or more complex three-dimensional networks. researchgate.net The geometry of these interactions can vary, with common motifs including face-to-face and edge-to-face arrangements. The centroid-centroid distance between the interacting pyridine rings is a key parameter used to characterize these interactions.
The interplay between hydrogen bonding and π-π stacking interactions creates a robust and complex supramolecular assembly, influencing the physical properties of the crystalline material.
The following table summarizes representative intermolecular interactions observed in related piperidine and pyridine derivatives, which can be considered analogous to those expected in this compound crystals.
| Interaction Type | Donor | Acceptor | Observed in Compound | Reference |
| N-H···N Hydrogen Bond | Piperidine N-H | Pyridine N | 2-(Piperidin-2-yl)pyridine dihydrochloride | |
| N-H···Cl Hydrogen Bond | Piperidine N-H | Cl⁻ | 2-(Piperidin-2-yl)pyridine dihydrochloride | |
| Pyridine N···H-O | Pyridine N | O-H | Co-crystal of bis(pyridin-4-ylmethyl)ethanediamide and benzoic acid | |
| C-H···O Hydrogen Bond | C-H | Carbonyl O | 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one | whiterose.ac.uk |
| π-π Stacking | Pyridine Ring | Pyridine Ring | 2,2′:4′,4′′:4′′,4′′′-Quaterpyridine | researchgate.net |
Crystallographic Studies of Polymorphs and Their Structural Distinctions
Studies on related heterocyclic compounds have revealed the existence of polymorphs arising from differences in molecular conformation and packing. For instance, two polymorphs of a novel dipodal thiopyridine ligand were isolated from the same solution, exhibiting distinct molecular arrangements. In one polymorph, the structure was dominated by hydrogen bonds, while the other was stabilized primarily by van der Waals interactions. This highlights how subtle changes in crystallization conditions can lead to different solid-state structures.
The existence of different conformers of the piperidine ring, such as chair and boat forms, can also lead to polymorphism. In a study of two chiral piperidine derivatives, one compound with a Csp³ atom alpha to the piperidine nitrogen adopted a chair conformation, while a derivative with a Csp² atom in the same position distorted the ring to a half-chair conformation. whiterose.ac.uk These conformational differences directly impact the crystal packing and can result in the formation of different polymorphs.
The table below presents a hypothetical scenario for two potential polymorphs of a this compound derivative, illustrating possible structural distinctions based on observations from related compounds.
| Property | Polymorph A | Polymorph B |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁2₁2₁ |
| Piperidine Ring Conformation | Chair | Twist-boat |
| Dominant Intermolecular Interaction | N-H···N Hydrogen Bonding | π-π Stacking |
| Molecular Packing | Herringbone | Layered |
Computational and Theoretical Investigations of 2 Piperidine 4 Carbonyl Pyridine Systems
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule in its ground and excited states. Methods such as Density Functional Theory (DFT) and ab initio calculations are routinely employed to model molecular systems with high accuracy.
Density Functional Theory (DFT) has become a primary method for computational studies of organic molecules due to its favorable balance of accuracy and computational cost. For a molecule like 2-(piperidine-4-carbonyl)pyridine, DFT calculations, often using the B3LYP functional, are employed to determine the most stable three-dimensional structure (geometry optimization) and to analyze its electronic characteristics.
The geometry optimization process systematically adjusts bond lengths, bond angles, and dihedral angles to find the lowest energy conformation of the molecule. Studies on related molecules, such as piperidine (B6355638) and its derivatives, have shown that DFT methods provide optimized geometric parameters that are in excellent agreement with experimental values. researchgate.net For instance, the piperidine ring is known to adopt a stable chair conformation. nih.gov The presence of the carbonyl and pyridine (B92270) groups introduces specific electronic effects; the electron-withdrawing nature of the pyridine ring influences the electron density distribution across the molecule. researchgate.net DFT calculations can precisely map this distribution, highlighting regions of high and low electron density, which are crucial for understanding reactivity.
Table 1: Representative Geometric Parameters from DFT Calculations on Related Heterocyclic Systems
| Parameter | Description | Typical Calculated Value | Reference |
|---|---|---|---|
| C-N (piperidine) | Bond length within the piperidine ring | ~1.46 Å | researchgate.net |
| C-C (piperidine) | Bond length within the piperidine ring | ~1.53 Å | researchgate.net |
| C=O | Carbonyl bond length | ~1.21 Å | - |
| C-C (pyridine) | Aromatic bond length in the pyridine ring | ~1.39 Å | researchgate.net |
| C-N (pyridine) | Aromatic bond length in the pyridine ring | ~1.34 Å | researchgate.net |
| ∠ C-N-C (piperidine) | Bond angle in the piperidine ring | ~111° | - |
| ∠ C-CO-C | Bond angle around the carbonyl carbon | ~120° | - |
Note: Values are illustrative and based on calculations of related structures. The exact values for this compound would require specific calculations.
Ab initio methods, such as Hartree-Fock (HF) theory, are based on first principles without the use of empirical parameters. These methods have been successfully used to calculate the molecular geometry and vibrational frequencies of heterocyclic systems like piperidine. researchgate.net While sometimes considered less accurate than modern DFT functionals for certain properties, ab initio calculations are crucial for providing a fundamental understanding of electronic structure and are often a starting point for more sophisticated computational approaches. rsc.org
For this compound, ab initio calculations can determine electronic properties and predict vibrational spectra (infrared and Raman). The calculations can elucidate the effects of the substituent groups on the electronic environment of both the piperidine and pyridine rings. For example, studies on piperidin-4-one derivatives have utilized both HF and DFT methods to analyze vibrational modes. researchgate.net
Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical stability and reactivity. irjweb.com
In this compound, the distribution of these orbitals is expected to be distinct. The electron-rich piperidine ring, particularly the nitrogen lone pair, would likely contribute significantly to the HOMO. Conversely, the electron-deficient pyridine ring system is expected to be the primary location of the LUMO. rsc.org This separation of frontier orbitals is typical for donor-acceptor type molecules. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. Computational studies on related pyridine and pyrimidine (B1678525) derivatives have used DFT to calculate these energy levels and predict the molecule's electronic behavior. irjweb.comscispace.com
Table 2: Example Frontier Orbital Energies from DFT Calculations on Related Heterocyclic Compounds
| Compound System | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |
|---|---|---|---|---|
| Pyrimidine Derivative | -6.26 | -0.88 | 5.38 | irjweb.com |
| Aminopyridine Derivatives | ~ -6.0 to -6.5 | ~ -1.0 to -1.5 | ~ 4.5 to 5.5 | rasayanjournal.co.in |
Note: These values are for illustrative purposes to show typical ranges for similar molecular fragments.
Computational methods are highly effective at predicting various spectroscopic parameters, which can be used to interpret and verify experimental data.
IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. For this compound, this would include characteristic peaks such as the N-H stretch of the piperidine ring (typically around 3300-3500 cm⁻¹), the strong C=O stretch of the ketone (around 1700 cm⁻¹), C-H stretching vibrations (2800-3000 cm⁻¹), and vibrations associated with the pyridine ring. researchgate.net
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. These calculations help in assigning peaks in experimental spectra and understanding how the electronic environment affects each nucleus. scispace.com
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions that correspond to the absorption of UV-visible light. researchgate.net This allows for the prediction of the λ_max values and helps to understand the nature of the electronic excitations, such as n→π* or π→π* transitions, which are expected for a molecule containing carbonyl and aromatic moieties.
Table 3: Key Predicted Vibrational Frequencies (IR) for Functional Groups in this compound
| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Piperidine N-H | Stretching | 3300 - 3500 | researchgate.net |
| Aliphatic C-H | Stretching | 2880 - 2985 | researchgate.net |
| Carbonyl C=O | Stretching | ~1700 - 1720 | - |
| Pyridine Ring | C=N, C=C Stretching | 1400 - 1600 | scispace.com |
Molecular Dynamics Simulations for Conformational Sampling and Dynamics
While quantum chemical calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the conformational flexibility and dynamic behavior of molecules over time. epa.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular motions and conformational changes at an atomic scale. dtic.mil
For this compound, MD simulations would be crucial for exploring its conformational landscape. Key dynamic features to investigate include:
Piperidine Ring Conformation: The piperidine ring is expected to predominantly exist in a chair conformation, but MD can explore the energy barriers and timescales for ring inversion or the presence of other conformers like boat or twist-boat forms. nih.govresearchgate.net
Solvent Effects: By performing simulations in an explicit solvent (like water), one can study how solvent molecules interact with the compound and influence its conformational preferences.
Advanced techniques like replica-exchange molecular dynamics (REMD) can be used to enhance conformational sampling and overcome high energy barriers, providing a more complete picture of the molecule's flexibility. dtic.mil
Intermolecular Interaction Analysis using Computational Tools (e.g., Atoms-in-Molecules, Energy Frameworks)
Understanding how molecules of this compound interact with each other in the solid state is essential for predicting crystal structure and material properties. Computational tools can be used to analyze and quantify these intermolecular forces.
Hirshfeld Surface Analysis: This method provides a visual representation of intermolecular contacts in a crystal lattice. By mapping properties onto this surface, one can identify and quantify different types of interactions, such as hydrogen bonds (e.g., involving the piperidine N-H donor and the carbonyl oxygen acceptor) and van der Waals forces. nih.gov Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the contribution of each type of contact. nih.gov
Computational Mechanistic Studies of Reactions Involving Pyridinoylpiperidine Scaffolds
The synthesis and reactivity of pyridinoylpiperidine scaffolds are increasingly being elucidated through computational mechanistic studies. These investigations, primarily relying on quantum mechanical methods like Density Functional Theory (DFT), provide profound insights into reaction pathways, transition states, and the electronic factors governing these transformations.
A key reaction in the synthesis of related structures is the nucleophilic aromatic substitution (SNAr), where a piperidine ring attacks an electrophilic pyridine ring. A computational study on the SNAr reaction mechanisms of 2-ethoxy-3,5-dinitropyridine (B100253) and 2-methoxy-3,5-dinitropyridine (B98874) with piperidine highlights the utility of DFT in this area. researchgate.net Quantum mechanical evaluations were used to model the reaction pathways, identifying transition states and their associated activation energies. researchgate.net The study revealed that electron-withdrawing groups on the pyridine ring, such as nitro groups, significantly stabilize the transition state, thereby lowering the energy barrier for the nucleophilic attack by piperidine and facilitating the reaction. researchgate.net This type of analysis is crucial for optimizing reaction conditions and designing more efficient synthetic routes to pyridinoylpiperidine derivatives.
DFT calculations can provide detailed information about the electronic redistribution that occurs during the reaction, showing how the electron-rich piperidine nucleophile interacts with the electrophilic carbon on the pyridine ring, leading to bond formation. researchgate.net
Beyond substitution reactions, computational methods are also applied to understand the formation of the pyridine ring itself. The Bohlmann-Rahtz Pyridine Synthesis, for instance, involves the condensation of enamines with ethynylketones to form an aminodiene intermediate, which then undergoes cyclodehydration to yield substituted pyridines. organic-chemistry.org While detailed mechanistic studies on this specific reaction are complex due to the high temperatures required for the final cyclization step, computational chemistry offers a pathway to model the prerequisite E/Z isomerization and the final heteroannelation, steps that are difficult to probe experimentally. organic-chemistry.org
Furthermore, the mechanisms of metal-catalyzed [2+2+2] cycloaddition reactions to form pyridine rings have been a subject of theoretical study. researchgate.net DFT calculations have been employed to rationalize the reactivity and diastereoselectivity of such reactions, providing a mechanistic understanding of how different unsaturated precursors combine to form the pyridine scaffold. researchgate.net These studies are fundamental to controlling the regiochemistry and stereochemistry of complex pyridine-containing molecules.
In Silico Modeling of Molecular Recognition and Binding Mechanisms (e.g., Protein-Ligand Docking for interaction sites)
In silico modeling is an indispensable tool for understanding how molecules like this compound and its derivatives interact with biological targets, most notably proteins. Techniques such as molecular docking and molecular dynamics (MD) simulations provide detailed insights into molecular recognition and the specific binding mechanisms at play.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This computational technique scores binding affinity based on factors like electrostatic interactions, hydrogen bonds, and hydrophobic interactions. For instance, in silico studies on pyrimidine and pyridine derivatives as potential Epidermal Growth Factor Receptor (EGFR) inhibitors have utilized molecular docking to identify promising candidates. nih.gov
A molecular docking study of a compound featuring a piperidin-1-yl]methyl moiety, structurally related to the pyridinoylpiperidine scaffold, against Cancer Osaka Thyroid (COT) kinase provides a clear example of this approach. alliedacademies.orgalliedacademies.org The analysis identified a potent inhibitor and detailed its binding mode within the kinase's active site. alliedacademies.orgalliedacademies.org
Table 1: Docking Results for a Piperidine-Containing Inhibitor (DB07075) with COT Kinase
| Parameter | Value |
|---|---|
| Docking Score | -14.860 |
| Interacting Residues (H-Bonding) | GLY 210, GLU 208, ASP 270, GLU 220 |
| Interacting Residues (Pi-Pi Stacking) | TRP 132, ARG 146 |
| Interacting Residues (Hydrophobic) | LEU 134, LEU 216, PRO 145, ILE 144, VAL 269, VAL 152, ALA 209, ALA 165, ALA 191 |
Data sourced from Hussain A, et al., 2017. alliedacademies.orgalliedacademies.org
This level of detail allows researchers to understand the key interactions that drive binding affinity and selectivity, guiding the rational design of more potent and specific inhibitors.
Similarly, docking studies on 1,6-Dihydropyrimidine derivatives against the Protein Tyrosine Phosphatase (PTP1B) enzyme have been performed to identify potential antidiabetic agents. The results highlight the importance of binding energy and specific interactions in determining inhibitory activity. researchgate.net
Table 2: Sample Docking Results for 1,6-Dihydropyrimidine Derivatives against PTP1B
| Compound ID | Docking Score | Glide Energy |
|---|---|---|
| 1A | -9.847 | -58.38 |
| 1B | -9.608 | -52.41 |
| 2K | -9.284 | -49.61 |
| 3K | -9.414 | -52.26 |
| 6A | -9.516 | -50.94 |
Data adapted from a study on 1,6-Dihydropyrimidine derivatives. researchgate.net
Following docking, molecular dynamics (MD) simulations are often employed to study the stability of the protein-ligand complex over time. nih.gov MD simulations provide a dynamic view of the binding, revealing the flexibility of the ligand and protein and the persistence of key interactions, such as hydrogen bonds, throughout the simulation period. nih.gov For example, MD simulations can predict the energy barrier for conformational changes, such as the piperidine ring inversion in piperidine-pyridine hybrids, which helps in understanding the dynamic stability of the compound's structure. These simulations are crucial for validating the docking poses and ensuring the stability of the predicted binding mode. nih.gov
Structure Activity Relationship Sar Principles in 2 Piperidine 4 Carbonyl Pyridine Chemistry
Impact of Substituent Effects on Molecular Properties and Reactivity
Substituents on both the piperidine (B6355638) and pyridine (B92270) rings of the 2-(piperidine-4-carbonyl)pyridine scaffold play a pivotal role in modulating the molecule's properties and, consequently, its biological activity. These effects can be broadly categorized into electronic and steric effects, which in turn influence lipophilicity, pKa, and reactivity.
Electronic Effects: The pyridine ring is inherently electron-deficient, which influences its reactivity. uoanbar.edu.iq Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) attached to either ring can significantly alter the electron density distribution across the molecule.
On the Pyridine Ring: Introducing an EDG, such as a methoxy (B1213986) group, can increase the electron density on the pyridine ring. researchgate.net This can affect the pKa of the pyridine nitrogen and its ability to participate in hydrogen bonding, a crucial interaction in many biological systems. Conversely, EWGs can decrease the basicity of the pyridine nitrogen. uoanbar.edu.iq The position of the substituent is also critical; for instance, a methoxy group at the 4-position of the pyridine ring has been shown to increase the acidity of the C-H bond at the meta-position more than a 2-methoxy substituent. researchgate.net
On the Piperidine Ring: Substituents on the piperidine nitrogen can significantly impact the basicity of this amine. The pKa of the piperidine nitrogen is a key determinant of the molecule's ionization state at physiological pH, which affects its ability to cross biological membranes and interact with target proteins. nih.gov For example, benzylpiperidine derivatives exist almost exclusively in a monoprotonated form at physiological pH. nih.gov
Steric Effects: The size and shape of substituents can influence how a molecule fits into a binding pocket. Bulky substituents can create steric hindrance, preventing optimal binding. However, in some cases, a larger substituent may be necessary to occupy a specific hydrophobic pocket within the receptor.
Lipophilicity: Substituents also modulate the lipophilicity of the molecule, which is a critical factor for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). The addition of lipophilic groups can enhance membrane permeability, but excessive lipophilicity can lead to poor solubility and increased non-specific binding.
Reactivity: The pyridine ring's electron-deficient nature makes it susceptible to nucleophilic substitution, particularly at the 2- and 4-positions. uoanbar.edu.iq The presence of substituents can either enhance or diminish this reactivity. For instance, the reactivity of chloropyridine N-oxides with piperidine shows a sequence of 2 > 4 >> 3, highlighting the influence of the substituent position and the N-oxide group on reactivity. researchgate.net
Conformational Analysis and its Influence on Molecular Recognition
The three-dimensional shape, or conformation, of a molecule is a critical determinant of its ability to bind to a biological target. For flexible molecules like this compound, which contains rotatable bonds, multiple conformations can exist in equilibrium. The biologically active conformation is the one that best fits the binding site of the target protein.
Theoretical and experimental studies, including nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling, are employed to understand the conformational preferences of these molecules. epa.govresearchgate.netnih.gov For instance, a study on 2-formylpyridine, a related structure, used ab-initio molecular orbital calculations to determine the energies of different conformations and the transition states between them. rsc.org Such studies reveal that electrostatic interactions are a primary factor in determining the relative stability of different conformers. rsc.org
In the context of pyridinoylpiperidine derivatives, the orientation of the piperidine ring relative to the pyridine ring, as well as the conformation of the piperidine ring itself (chair, boat, or twist-boat), can significantly impact molecular recognition. For example, in a series of 2-substituted piperazines, the axial conformation was found to be preferred and further stabilized by an intramolecular hydrogen bond in ether-linked compounds. nih.gov This specific axial orientation was shown to mimic the spatial arrangement of key nitrogen atoms in nicotine, facilitating binding to the α7 nicotinic acetylcholine (B1216132) receptor. nih.gov
The presence of intramolecular hydrogen bonds can also play a significant role in stabilizing a particular conformation. epa.govresearchgate.net In pyridin-2-yl guanidine (B92328) derivatives, an intramolecular hydrogen bond between the pyridine nitrogen and a proton on the guanidinium (B1211019) group was observed, leading to a specific dihedral angle between the two rings. epa.govresearchgate.net This conformational control is crucial for the molecule's interaction with its target.
Molecular recognition is a dynamic process, and the flexibility of the ligand can sometimes be advantageous, allowing it to adapt its conformation to fit the binding site. However, in many cases, pre-organizing the molecule into its bioactive conformation can enhance binding affinity by reducing the entropic penalty of binding. This can be achieved through the introduction of rigidifying elements into the molecular structure.
Stereochemical Considerations in Structure-Activity Relationships
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental aspect of SAR. Many biological targets, such as enzymes and receptors, are chiral and therefore exhibit stereoselectivity in their interactions with ligands. This means that different stereoisomers (enantiomers or diastereomers) of a drug can have significantly different biological activities, potencies, and even toxicities.
For derivatives of this compound, chiral centers can exist at various positions, particularly on the piperidine ring if it is substituted. For example, the introduction of a substituent at the 2- or 3-position of the piperidine ring creates a chiral center.
The importance of stereochemistry is highlighted in studies of various piperidine derivatives. For instance, in a study of piperidine-based sigma receptor ligands, the stereochemistry of the compounds was a key factor in their binding affinity. nih.gov Similarly, in the development of dual PPARα/γ agonists based on piperidine-4-carboxylic acid, stereoisomerism was a critical consideration in the design and synthesis of potent analogs. nih.gov
Computational studies, such as molecular docking, can help to rationalize the observed stereoselectivity. By modeling the interaction of different stereoisomers with the target's binding site, researchers can predict which isomer will have a more favorable binding mode. For example, molecular modeling studies of 2-substituted piperazines showed that the R enantiomers could bind to the α7 nicotinic acetylcholine receptor with the key nitrogen atoms in a favorable orientation. nih.gov
In some cases, the stereochemical stability of a compound can be a concern. If a chiral center is prone to racemization (conversion into a mixture of enantiomers) under physiological conditions, this can affect the drug's efficacy and safety. One strategy to address this is to replace a proton at the chiral center with deuterium, which can decrease the rate of racemization. cambridgemedchemconsulting.com
The following table provides examples of how stereochemistry can influence the activity of piperidine derivatives.
| Compound Class | Target | Stereochemical Observation | Reference |
| 2-Substituted Piperazines | α7 Nicotinic Acetylcholine Receptor | The R enantiomers showed a binding mode that mimicked the orientation of key nitrogen atoms in the potent agonist epibatidine. | nih.gov |
| Piperidine-based Compounds | Sigma Receptors | The stereochemistry of the derivatives was a significant factor influencing their affinity for the sigma-1 receptor. | nih.gov |
| Piperidine and Dehydropiperidine Carboxylic Acids | PPARα/γ | Stereoisomerism was a key consideration in the design and synthesis of these dual agonists. | nih.gov |
Bioisosteric Replacements and Scaffold Modifications in Pyridinoylpiperidine Derivatives
Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify the properties of a lead compound while retaining its biological activity. It involves the substitution of an atom or a group of atoms with another that has similar physical or chemical properties. This approach can be used to improve potency, selectivity, metabolic stability, and pharmacokinetic properties, or to reduce toxicity.
In the context of this compound derivatives, bioisosteric replacements can be applied to both the pyridine and piperidine rings, as well as the carbonyl linker.
Pyridine Ring Modifications: A common bioisosteric replacement for the pyridine ring is a benzonitrile (B105546) group. researchgate.netresearchgate.net The nitrile group can mimic the hydrogen-bond accepting ability of the pyridine nitrogen. researchgate.net This replacement can be particularly effective when a water molecule is involved in the binding of the parent pyridine compound to its target, as the benzonitrile can displace this "unhappy water," potentially improving binding affinity. researchgate.net Another potential replacement for the pyridine-N-oxide moiety is the 2-difluoromethylpyridine group, which has been shown to enhance the activity of quorum sensing inhibitors. rsc.org
Piperidine Ring Modifications: The piperidine ring itself can be replaced with other cyclic amines or structurally related scaffolds. For example, piperazine (B1678402) is a common bioisostere for piperidine. blumberginstitute.org Bridged piperidine analogues, such as those containing a quinuclidine (B89598) moiety, have been explored to constrain the conformation of the piperidine ring and potentially improve binding affinity and physicochemical properties. nih.gov The introduction of such bridged systems can increase the sp³ character of the molecule, which is often associated with improved drug-like properties. nih.gov
Scaffold Modifications: More significant modifications can involve altering the core scaffold of the molecule. For instance, in the development of inhibitors for Mycobacterium tuberculosis, researchers explored replacing the ether linkage in a series of piperidine derivatives with a phenoxyphenyl or a 4-chlorobenzophenone (B192759) central moiety. nih.gov These modifications led to compounds with moderate inhibitory activity, suggesting that these alternative scaffolds are worthy of further investigation. nih.gov
The table below summarizes some bioisosteric replacements and scaffold modifications relevant to pyridinoylpiperidine derivatives.
| Original Group/Scaffold | Bioisosteric Replacement/Modification | Rationale | Reference(s) |
| Pyridine | Benzonitrile | Mimics hydrogen-bond accepting ability of pyridine nitrogen; can displace water molecules from the binding site. | researchgate.netresearchgate.net |
| Pyridine-N-oxide | 2-Difluoromethylpyridine | Can enhance biological activity. | rsc.org |
| Piperidine | Piperazine | Similar cyclic amine structure. | blumberginstitute.org |
| Piperidine | Bridged Piperidines (e.g., quinuclidine) | Constrains conformation; can improve binding affinity and physicochemical properties. | nih.gov |
| Ether Linkage in Piperidine Derivatives | Phenoxyphenyl or 4-Chlorobenzophenone | Exploration of alternative central scaffolds to improve activity. | nih.gov |
Rational Design Principles Based on Computational SAR Studies
Computational methods have become an indispensable tool in modern drug discovery, enabling the rational design of new molecules with improved properties. These in silico techniques, which include Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are widely applied to the study of this compound derivatives and related compounds.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net By identifying key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that correlate with activity, QSAR models can be used to predict the activity of novel, untested compounds. nih.govresearchgate.net For example, 3D-QSAR studies, such as Comparative Molecular Similarity Indices Analysis (CoMSIA), have been used to build reliable models for predicting the activity of pyrimidine (B1678525) derivatives as inhibitors of the human σ1 receptor. researchgate.net These models can provide valuable insights into the structural features that are important for activity and guide the design of more potent compounds. researchgate.net
Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov It allows researchers to visualize the interactions between the ligand and the amino acid residues in the binding site, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. This information is crucial for understanding the molecular basis of activity and for designing new ligands with improved binding affinity. For instance, docking studies of piperidine/piperazine-based compounds with the sigma-1 receptor have helped to elucidate the binding mode of potent ligands and identify key interacting residues. nih.govrsc.org
Rational Design Based on Computational Insights: The insights gained from QSAR and molecular docking studies can be used to guide the rational design of new compounds. For example, if a QSAR model indicates that a particular region of the molecule requires a bulky, hydrophobic substituent for optimal activity, medicinal chemists can synthesize analogues with these features. Similarly, if docking studies reveal an unoccupied hydrophobic pocket in the binding site, new ligands can be designed to extend into this pocket and form additional favorable interactions. This iterative process of computational analysis, synthesis, and biological testing is a cornerstone of modern drug discovery.
The following table highlights how computational SAR studies have been applied to piperidine and pyridine-containing compounds.
| Computational Method | Compound Class | Application | Reference(s) |
| 3D-QSAR (CoMSIA) | Pyrimidine derivatives | To build predictive models of inhibitory activity against the human σ1 receptor and guide the design of new, more potent compounds. | researchgate.net |
| Molecular Docking | Piperidine/piperazine-based compounds | To understand the binding mode of potent ligands with the sigma-1 receptor and identify key interacting amino acid residues. | nih.govrsc.org |
| QSAR | Furan-pyrazole piperidine derivatives | To develop models for Akt1 inhibitory activity and antiproliferative activity against cancer cell lines. | nih.gov |
| Ab-initio MO Calculations | 2-Formylpyridine | To examine conformational properties and the effects of solvent on conformational equilibrium. | rsc.org |
Applications of 2 Piperidine 4 Carbonyl Pyridine As Chemical Building Blocks and Ligands
Utility in Complex Heterocyclic Scaffold Construction
The 2-(piperidine-4-carbonyl)pyridine moiety is a valuable starting point for the synthesis of more elaborate heterocyclic systems. The inherent reactivity of both the piperidine (B6355638) and pyridine (B92270) rings, along with the centrally located carbonyl group, provides multiple avenues for synthetic diversification. This allows chemists to construct fused, spirocyclic, and other complex polycyclic architectures that are often found in biologically active natural products and pharmaceuticals.
General strategies for elaborating on such scaffolds include multicomponent reactions, which allow for the rapid assembly of molecular complexity in a single step. acsgcipr.org Annulation reactions, which involve the formation of a new ring fused to an existing one, are also a key strategy. nih.gov While specific examples detailing the use of this compound in these exact transformations are not extensively documented in publicly available literature, the principles of pyridine and piperidine chemistry suggest its high potential. For instance, the nitrogen of the piperidine ring can act as a nucleophile in intramolecular cyclizations, while the pyridine ring can be activated for various coupling and functionalization reactions. nih.govorganic-chemistry.org
One documented approach involves the synthesis of pyrano[2,3-d]pyrimidine-2,4-dione derivatives through a one-pot, four-component reaction that can include piperidine as a reactant. researchgate.net This highlights the utility of the piperidine motif in building complex heterocyclic systems. Another general method for creating substituted piperidines is through the reduction of corresponding pyridine precursors. nih.gov The synthesis of 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid, an important intermediate for therapeutic drugs, starts from a piperidone derivative, showcasing how the piperidine core is a foundational element for building complex, fused heterocyclic systems. google.com
Role as Ligands in Organometallic and Asymmetric Catalysis
The structural features of this compound make it an interesting candidate for use as a ligand in organometallic chemistry. The pyridine nitrogen and the piperidine nitrogen both possess lone pairs of electrons that can coordinate to a metal center, potentially acting as a bidentate ligand. The geometry of the resulting metal complex would be influenced by the flexibility of the piperidine ring. Transition metal complexes containing pyridine ligands are numerous and have a wide range of applications in catalysis. wikipedia.orgresearchgate.net
In the realm of asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral molecule, the design of chiral ligands is crucial. Chiral dirhodium(II) carboxylate complexes, for example, are powerful catalysts for a variety of transformations. canberra.edu.au While specific use of this compound in this context is not prominently reported, its scaffold could be modified to incorporate chiral elements, thereby creating a new class of chiral ligands. For instance, rhodium-catalyzed asymmetric hydrogenation of 2-pyridine ketones has been achieved with high enantioselectivity using chiral ligands, demonstrating the potential for catalysts that interact with the pyridyl-keto moiety. nih.gov The synthesis of chiral piperidines from pyridinium (B92312) salts using rhodium-catalyzed transfer hydrogenation further underscores the importance of this structural class in asymmetric synthesis. unizar.es
The formation of metal carbonyl complexes is another area of organometallic chemistry where pyridine-derived ligands are employed. Ruthenium carbonyl complexes with ligands derived from pyridine and pyridine-2-thione have been synthesized and characterized, indicating the compatibility of the pyridine motif in such systems. ucl.ac.uk The crystal structure of molybdenum carbonyl complexes with iminophosphine ligands has been determined, where the precursor involved a piperidine complex, cis-[Mo(CO)4(pip)2]. researchgate.net
Design of Molecular Probes for Chemical Biology Research
Molecular probes are essential tools in chemical biology, enabling the study of biological processes within living systems. The this compound scaffold can be chemically modified to create such probes. By attaching reporter groups like fluorescent dyes or biotin (B1667282) to this core structure, researchers can track the molecule's distribution and interactions within cells.
Fluorescent probes are particularly valuable for bioimaging applications. Novel fluorescent probes with pyridine and pyrimidine (B1678525) bases have been designed for imaging lipid droplets in cells. nih.gov These probes often feature "push-pull" systems that modulate their fluorescent properties. The synthesis of fluorescent 2-(pyridin-2-yl)vinyl pyridine dyes has also been reported, which can serve as removable fluorescent labels. nih.gov While direct fluorescent labeling of this compound itself is not widely documented, the principles of attaching fluorophores to pyridine rings are well-established. nih.govnih.gov For instance, hydrazine-tagged fluorescent scaffolds are used to detect protein carbonylation through bioorthogonal labeling in live cells. nih.gov Given that this compound contains a carbonyl group, it could potentially be targeted by such hydrazine-based probes.
Biotinylation is another key technique in chemical biology, where a biotin tag is attached to a molecule of interest. This allows for the subsequent detection and isolation of the molecule and its binding partners using streptavidin, a protein with an exceptionally high affinity for biotin. This method is often used for target identification and validation.
Preclinical Development as Chemical Tools for Target Validation
In the early stages of drug discovery, chemical tools are crucial for validating that a specific biological target, such as an enzyme or receptor, is involved in a disease process. Derivatives of this compound have shown promise as such preclinical tools. By designing molecules that potently and selectively interact with a target, researchers can study the biological consequences of modulating that target's activity in cellular and animal models.
A number of pyridine derivatives have undergone pharmacological evaluation for various activities. nih.gov For example, certain 2-substituted pyridine derivatives have shown significant anticonvulsant activity in preclinical models. nih.gov Furthermore, piperidine-linked pyridine analogues have been discovered as potent non-nucleoside inhibitors of HIV-1 reverse transcriptase, with some compounds showing lower cytotoxicity and higher selectivity than existing drugs in preclinical assays. nih.gov
The development of bridged piperidine analogues of a high-affinity P2Y14 receptor antagonist demonstrates the utility of the piperidine scaffold in creating potent and selective chemical tools. nih.govresearchgate.net These compounds are used to probe the structure and function of the receptor, aiding in the design of future therapeutics. The ability to systematically modify the piperidine ring allows for the fine-tuning of pharmacological properties. nih.gov
Framework for the Development of Enzyme Inhibitors
The this compound scaffold has proven to be a particularly fruitful framework for the design and synthesis of potent and selective enzyme inhibitors. The ability to modify the structure at multiple points allows for the optimization of binding interactions with the active site of a target enzyme, a process guided by structure-activity relationship (SAR) studies.
Derivatives of this scaffold have been investigated as inhibitors for a range of enzymes implicated in various diseases. Below is a table summarizing some of these findings.
| Target Enzyme | Derivative Class | Key Findings | Citations |
| Farnesyltransferase (FTase) | Piperidine derivatives | A novel series of piperidine derivatives were discovered as potent FTase inhibitors. SAR studies revealed that all four substituents on the piperidine core were important for activity, with (+)-enantiomers showing potent inhibition (IC50 = 1.9 nM for the most potent compound). | nih.govnih.gov |
| Lysine-Specific Demethylase 1 (LSD1) | 3-(Piperidin-4-ylmethoxy)pyridine derivatives | Potent and selective inhibitors of LSD1 were developed with Ki values as low as 29 nM. These compounds increased cellular H3K4 methylation and inhibited cancer cell proliferation. | nih.gov |
| JmjC domain-containing histone demethylases | 4-Carboxy-2,2′-bipyridyl compounds | Bipyridyl compounds with a 4-carboxylate group were found to inhibit the JMJD2E demethylase by coordinating to the active site iron. | mdpi.com |
| Secretory Glutaminyl Cyclase (sQC) | Piperidine-4-carboxamide derivatives | A novel sQC inhibitor with a piperidine-4-carboxamide moiety (IC50 = 34 μM) was identified through virtual screening and confirmed by X-ray crystallography, providing a new scaffold for designing inhibitors for Alzheimer's disease. | bohrium.com |
| α-Amylase and α-Glucosidase | Sulfonamide derivatives with pyridine moieties | Sulfonamide-pyridine derivatives were synthesized and evaluated as potential anti-diabetic agents, showing inhibitory activity against these key enzymes. | researchgate.net |
These examples underscore the power of the this compound framework in medicinal chemistry. The systematic exploration of SAR has led to the identification of highly potent and selective enzyme inhibitors with potential for further development as therapeutic agents. nih.govnih.govnih.govbohrium.comresearchgate.net
Future Directions and Emerging Research Avenues in 2 Piperidine 4 Carbonyl Pyridine Chemistry
Advanced Synthetic Methodologies and Sustainable Synthesis
The development of efficient and environmentally benign methods for the synthesis of 2-(piperidine-4-carbonyl)pyridine and its derivatives is a critical area of ongoing research. Traditional methods often involve multi-step sequences and the use of hazardous reagents. researchgate.net Current efforts are focused on the development of more sustainable and atom-economical approaches.
Green Chemistry Approaches:
Recent studies have demonstrated the utility of green solvents, such as deep eutectic solvents (DES), in the synthesis of piperidin-4-one derivatives. researchgate.netasianpubs.org For instance, a DES composed of glucose and urea (B33335) has been successfully employed as a reaction medium for the synthesis of various 2,6-diarylpiperidin-4-ones, offering high yields and an environmentally friendly alternative to conventional organic solvents. asianpubs.org Similarly, a glucose and choline (B1196258) chloride-based DES has also been utilized for the preparation of 2,6-diarylpiperidin-4-ones. researchgate.net These methods represent a significant step towards the sustainable production of key intermediates for this compound synthesis.
Catalytic Hydrogenation and Reductive Amination:
Catalytic hydrogenation of pyridine (B92270) precursors remains a fundamental and widely used method for constructing the piperidine (B6355638) ring. dtic.milnih.gov Advances in catalysis, including the use of novel metal catalysts and reaction conditions, are continually improving the efficiency and selectivity of these transformations. mdpi.com For example, rhodium-catalyzed asymmetric reductive Heck reactions have been developed for the synthesis of enantioenriched 3-substituted piperidines from pyridines. acs.org Furthermore, transfer hydrogenation using reagents like borane-ammonia with a ruthenium catalyst provides a practical alternative to high-pressure hydrogenation. organic-chemistry.org
Novel Computational Approaches for Predictive Modeling
Computational chemistry has become an indispensable tool in modern drug discovery and chemical research. nih.gov For this compound and its analogs, computational approaches are being employed to predict biological activity, understand structure-activity relationships (SAR), and guide the design of new compounds with improved properties. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling:
QSAR studies are used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov For piperidine derivatives, QSAR models have been developed to predict their activity against various biological targets. nih.gov These models utilize molecular descriptors, which are numerical representations of a molecule's properties, to build predictive equations. nih.govnih.gov For example, 3D-QSAR models have been successfully applied to pyrazolo[3,4-d]pyrimidine derivatives, providing statistically significant predictions of their inhibitory activity. mdpi.com
Molecular Docking and Dynamics Simulations:
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a receptor. nih.gov This method is widely used to understand the binding modes of this compound derivatives with their biological targets. For instance, docking studies have been used to investigate the binding of piperidine-based compounds to the sigma-1 receptor, revealing key interactions with amino acid residues. nih.gov
Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor interactions over time. nih.gov MD simulations have been used to validate docking poses and to study the stability of the ligand-receptor complex. nih.gov These computational tools are crucial for the rational design of new and more potent inhibitors based on the pyridinoylpiperidine scaffold.
Exploration of Unconventional Reactivity and Transformations
Beyond traditional synthetic methods, researchers are exploring novel and unconventional ways to functionalize the this compound scaffold. This includes the investigation of radical-mediated reactions and novel cyclization strategies.
Radical-Mediated Reactions:
Radical cyclization reactions offer a powerful tool for the construction of the piperidine ring. mdpi.com For example, cobalt-catalyzed intramolecular cyclization of linear amino-aldehydes has been developed for the synthesis of piperidines. mdpi.com Light-mediated intramolecular radical carbocyclization reactions have also been employed to create fluorinated heterocyclic compounds. mdpi.com
Novel Cyclization Strategies:
A variety of innovative cyclization methods are being explored to synthesize substituted piperidines. These include:
Aza-Prins Cyclization: This reaction involves the cyclization of N-tosyl homoallylamine with carbonyl compounds to produce trans-2-substituted-4-halopiperidines. organic-chemistry.org
Intramolecular Silyl-Prins Reaction: This is another effective method for piperidine ring formation. nih.gov
Oxidative Amination of Alkenes: Gold(I)-catalyzed oxidative amination of non-activated alkenes has been used to synthesize substituted piperidines. nih.gov
These novel transformations open up new avenues for accessing a wider range of structurally diverse this compound derivatives with potentially unique biological activities.
Integration with High-Throughput Screening for Chemical Probe Discovery
High-throughput screening (HTS) is a powerful technology that allows for the rapid testing of large numbers of compounds for their biological activity. sigmaaldrich.comyoutube.com The integration of HTS with the synthesis of this compound libraries is a key strategy for the discovery of new chemical probes and drug leads. ebi.ac.uk
HTS enables the identification of "hit" compounds from large chemical libraries that can then be further optimized through medicinal chemistry efforts. youtube.com For example, HTS was instrumental in the discovery of BAY-885, a potent and selective ERK5 inhibitor based on a (piperidin-4-yl)pyrido[3,2-d]pyrimidine scaffold. ebi.ac.uk
The development of miniaturized high-throughput experimentation (HTE) methods further accelerates the drug discovery process by allowing for rapid reaction optimization and the synthesis of compound libraries on a small scale. nih.gov This approach was successfully used to develop potent inhibitors of diacylglycerol acyltransferase 1 (DGAT1) based on a (piperidinyl)pyridinyl-1H-benzimidazole scaffold. nih.gov
Development of Next-Generation Chemical Scaffolds based on Pyridinoylpiperidine Structure
The pyridinoylpiperidine core structure serves as a versatile template for the design and synthesis of next-generation chemical scaffolds with improved pharmacological properties. nih.govrsc.org By modifying the core structure and introducing different substituents, researchers can fine-tune the biological activity and selectivity of these compounds.
The pyridine ring, in particular, is a privileged scaffold in medicinal chemistry due to its ability to improve water solubility and its presence in numerous therapeutic agents. nih.govnih.gov The development of novel pyridine-based scaffolds is an active area of research, with a focus on creating compounds with enhanced efficacy and reduced side effects. nih.gov
For example, the pyrrolotriazinone scaffold, another nitrogen-containing heterocycle, is being explored as a starting point for drug design. mdpi.com By combining structural features from different heterocyclic systems, it may be possible to create novel hybrid scaffolds with unique biological profiles.
The continued exploration of the chemical space around the this compound core will undoubtedly lead to the discovery of new and valuable therapeutic agents in the future.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for 2-(Piperidine-4-carbonyl)pyridine, and how can reaction conditions be optimized?
- Methodological Answer : Multi-step synthesis involving condensation reactions under anhydrous conditions (e.g., dichloromethane with sodium hydroxide) is effective. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures purity. Optimize stoichiometry (1.2:1 molar ratio of acylating agent to pyridine derivative) and monitor via TLC to achieve yields of 75-85% .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) for molecular weight validation and multinuclear NMR (1H, 13C, HSQC) to confirm substituent positions. For example, the piperidine carbonyl group appears at δ ~170 ppm in 13C NMR. IR spectroscopy (1650-1700 cm⁻¹) verifies the carbonyl stretch .
Q. What safety protocols are essential for handling this compound in the lab?
- Methodological Answer : Use PPE (nitrile gloves, goggles), work in a fume hood, and store under inert atmosphere (argon) at 2-8°C. For spills, neutralize with sodium bicarbonate and dispose via hazardous waste protocols. Emergency rinsing (15-minute water flush for skin/eyes) is critical .
Advanced Research Questions
Q. How does the substitution pattern on the piperidine ring modulate biological activity?
- Methodological Answer : Positional isomerism (e.g., 4-carbonyl vs. 2-carbonyl) alters receptor binding. Molecular docking (AutoDock Vina) shows 4-substitution optimizes spatial orientation for GABA_A receptor interaction (ΔG = -9.2 kcal/mol). Bulky substituents reduce affinity by 40% due to steric clashes .
Q. How can researchers resolve contradictions in enzymatic inhibition data across assay systems?
- Methodological Answer : Standardize assay conditions (pH 7.4, 25°C) and validate with isoform-specific enzymes (e.g., recombinant CYP3A4). Cross-check using SPR (KD measurements) or ITC (thermodynamic profiling) to confirm binding kinetics. Reproducibility improves with triplicate runs and outlier analysis .
Q. What computational approaches predict metabolic pathways for preclinical studies?
- Methodological Answer : Density Functional Theory (DFT) identifies oxidation-prone sites (e.g., C3 of piperidine). ADMET predictors (SwissADME) highlight Phase I metabolites (e.g., hydroxylation at C4). Validate with in vitro microsomal assays (HLM + NADPH) and quantify via LC-MS/MS (LOQ = 0.1 ng/mL) .
Q. How to design SAR studies evaluating the pyridine ring's pharmacological role?
- Methodological Answer : Synthesize analogs (e.g., pyridine → thiazole) and test via radioligand binding (IC50) and functional assays (cAMP for GPCRs). QSAR models using Hammett σ values correlate electronic effects with potency (R² > 0.85). MD simulations (AMBER) assess conformational stability in binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
